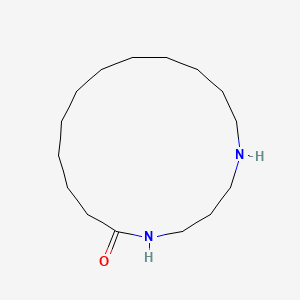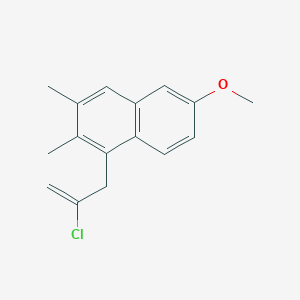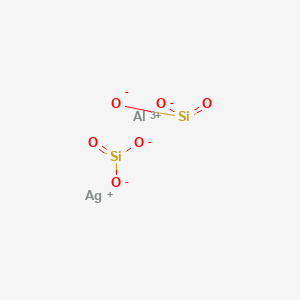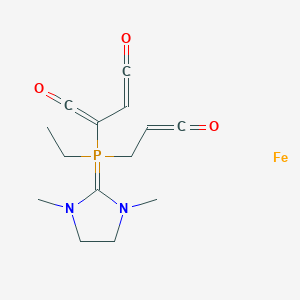![molecular formula C10H7N3O2 B14484347 Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione CAS No. 64143-10-8](/img/structure/B14484347.png)
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrazole and quinazoline ring system, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione typically involves multi-component reactions (MCRs) due to their efficiency in providing molecular diversity. One common method involves the reaction of benzaldehydes, dimedone, and 1H-pyrazole-3,5-diamine in a solvent like DMF at elevated temperatures . Another approach utilizes a Rh(III)-catalyzed C-H activation/cyclization cascade, which allows for the synthesis of pyrazolo[1,5-a]quinazolines through a [5+1] annulation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign catalysts and high-yielding synthetic approaches, such as the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, are promising for scalable production .
化学反応の分析
Types of Reactions
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like ethanol or DMF and may require catalysts like palladium or rhodium .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[5,1-b]quinazolines, which can exhibit enhanced biological activities .
科学的研究の応用
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
作用機序
The mechanism of action of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases, leading to the modulation of cell proliferation and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]quinazolines: These compounds share a similar core structure but differ in the position of the fused rings.
Pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolines: These compounds have an additional pyrazine ring, offering different biological activities.
Uniqueness
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is unique due to its specific ring fusion and the resulting biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for further research and development.
特性
CAS番号 |
64143-10-8 |
|---|---|
分子式 |
C10H7N3O2 |
分子量 |
201.18 g/mol |
IUPAC名 |
1,4-dihydropyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C10H7N3O2/c14-9-5-8-11-7-4-2-1-3-6(7)10(15)13(8)12-9/h1-5,11H,(H,12,14) |
InChIキー |
UIPAJTMSCJSCDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=CC(=O)N3)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
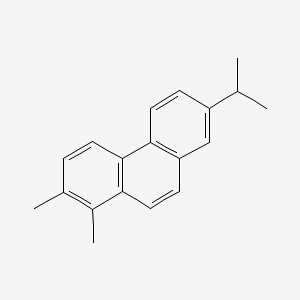
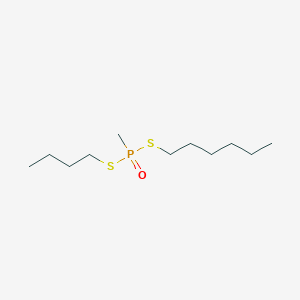
-](/img/structure/B14484288.png)
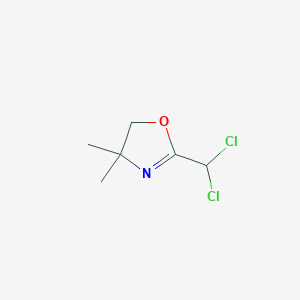
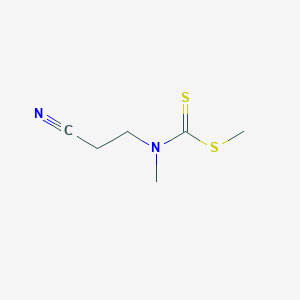
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
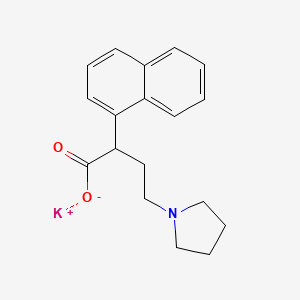
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
